molecular formula C24H23N3O4S2 B2463776 N-(3,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1207003-37-9

N-(3,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2463776
CAS No.: 1207003-37-9
M. Wt: 481.59
InChI Key: DMFNBUVNXHWZNN-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidinone-derived acetamide featuring a thioether linkage. Its structure includes a thieno[3,2-d]pyrimidin-4-one core substituted with a 3-ethyl group, a 6-phenyl ring, and a sulfanylacetamide moiety attached to a 3,5-dimethoxyphenyl group.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-4-27-23(29)22-19(13-20(33-22)15-8-6-5-7-9-15)26-24(27)32-14-21(28)25-16-10-17(30-2)12-18(11-16)31-3/h5-13H,4,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFNBUVNXHWZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isopropyl-N-(2-methoxyphenyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide typically involves multiple steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

    Introduction of the Isopropyl Group: This step involves the alkylation of the imidazo[2,1-b][1,3]thiazole core using an isopropyl halide in the presence of a strong base.

    Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction where the imidazo[2,1-b][1,3]thiazole core reacts with a methoxyphenyl halide.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, nitrates, and sulfonates are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Applications

Research has indicated that thienopyrimidine derivatives, including N-(3,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, exhibit significant anticancer properties:

  • Mechanism of Action :
    • These compounds may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
    • They can inhibit specific kinases involved in cell proliferation, leading to cell cycle arrest.
  • In Vitro Studies :
    • Studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range (0.3 to 1.2 µM) against leukemia cell lines.
  • Case Study :
    • A study evaluated the impact of similar thienopyrimidine compounds on acute biphenotypic leukemia MV4-11 cells. Results showed significant growth inhibition correlated with down-regulation of phospho-ERK1/2 levels, suggesting a pathway for therapeutic intervention.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Mechanism of Action :
    • Thienopyrimidine derivatives disrupt essential cellular processes in bacteria and fungi.
  • Research Findings :
    • Compounds with similar structures have been tested against various pathogens, demonstrating significant activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics.
  • Case Study :
    • In studies focusing on antimicrobial efficacy, derivatives were found to be effective against resistant bacterial strains, indicating their potential as novel antimicrobial agents.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways:

  • Target Enzymes :
    • Enzyme inhibition studies suggest that the compound could interfere with kinases or other enzymes critical for cellular signaling.
  • Potential Applications :
    • This property could be harnessed for developing treatments for diseases where enzyme dysregulation is a factor, such as cancer or metabolic disorders.

Summary Table of Biological Activities

Activity Type Description References
AnticancerInduces apoptosis; inhibits proliferation in cancer cell lines (IC50: 0.3 to 1.2 µM)
AntimicrobialEffective against various pathogens; lower MIC than standard antibiotics
Enzyme InhibitionPotential to inhibit specific kinases involved in cellular signaling

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[2,1-b][1,3]thiazole core is known to interact with DNA and proteins, potentially inhibiting their function and leading to cell death in cancer cells . The sulfonamide group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: The target compound’s thienopyrimidinone core (fused thiophene-pyrimidine system) offers enhanced π-conjugation and rigidity compared to the pyrimidin-4-one in or the tetrahydrofuran-2-one in . This may influence binding affinity in biological targets .

Substituent Diversity :

  • The N-(3,5-dimethoxyphenyl)acetamide group in the target compound contrasts with the N-(2,3-dichlorophenyl)acetamide in . Methoxy groups are electron-donating, while chlorine atoms are electron-withdrawing, suggesting divergent solubility and pharmacokinetic profiles .
  • The sulfanylacetamide linker in the target compound is structurally analogous to the thioether linkage in but lacks the sulfamoylphenyl group seen in .

Synthesis and Physicochemical Properties: The target compound’s synthesis likely involves coupling a thienopyrimidinone-thiol intermediate with a bromoacetamide derivative, similar to the methods in (57–80% yields for acetamide-thioethers) . The higher melting point of ’s compound (230°C vs. 174–176°C in ) may reflect stronger intermolecular forces due to the dichlorophenyl group .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C24_{24}H23_{23}N3_{3}O4_{4}S2_{2}
  • Molecular Weight : 481.6 g/mol
  • CAS Number : 1189467-61-5

Antimicrobial Activity

Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit notable antimicrobial properties. A study focused on the synthesis of thieno[2,3-d]pyrimidinones highlighted their effectiveness against various bacterial strains:

  • Gram-negative bacteria : Escherichia coli and Salmonella typhi.
  • Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis.
  • Antimycobacterial activity : Against Mycobacterium tuberculosis and Mycobacterium avium.

The minimum inhibitory concentrations (MICs) for these compounds were determined, demonstrating significant antibacterial and antimycobacterial activity across tested strains .

The proposed mechanism of action for this compound involves:

  • Target Interaction : The compound is believed to interact with specific enzymes or receptors, potentially inhibiting their activity.
  • Structural Binding : Its unique structural features allow it to effectively bind to biological targets, modulating their functions.

Case Study 1: Antibacterial Activity Assessment

A series of related thieno[2,3-d]pyrimidine derivatives were tested for antibacterial efficacy. The compounds demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives showed MIC values as low as 25 µg/mL against S. aureus, indicating strong antibacterial potential .

Case Study 2: Cytotoxicity Evaluation

In another study focusing on cytotoxicity, derivatives of thieno[3,2-d]pyrimidine were evaluated for their effects on cancer cell lines. The results revealed IC50_{50} values ranging from 1.184 to 9.379 µM for several compounds, suggesting that modifications to the thienopyrimidine core can enhance cytotoxic effects against cancer cells .

Summary of Research Findings

Activity Type Target Organisms/Cells MIC/IC50 Values Reference
AntibacterialE. coli, S. aureus25 µg/mL
AntimycobacterialM. tuberculosisNot specified
CytotoxicityVarious cancer cell linesIC50 = 1.184 – 9.379 µM

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the thieno[3,2-d]pyrimidin-4(3H)-one core via cyclization of thiourea derivatives with α-ketoesters under acidic conditions.
  • Step 2 : Introduction of the sulfanylacetamide moiety via nucleophilic substitution using 2-mercaptoacetic acid derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Critical conditions : Temperature (60–80°C for substitution), anhydrous solvents, and inert atmosphere to prevent oxidation of the sulfanyl group. Purity is validated via TLC and recrystallization .

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

  • 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm for phenyl groups) and acetamide NH (δ ~10 ppm). Thienopyrimidine ring protons appear as distinct singlets or doublets .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns.
  • Elemental analysis : Validate purity (e.g., C, N, S content within ±0.3% of theoretical values) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., similar acetamide derivatives in ).

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthetic yield and purity?

  • Use response surface methodology to test variables: solvent polarity (DMF vs. DMSO), reaction time (12–24 hrs), and stoichiometric ratios (1:1 to 1:1.2 for nucleophilic substitution).
  • Flow chemistry (e.g., continuous-flow reactors) improves reproducibility and reduces side reactions, as demonstrated in diazomethane syntheses .
  • Statistical tools like ANOVA identify significant factors (e.g., solvent choice contributes >70% to yield variance) .

Q. How to address contradictions between computational and experimental spectroscopic data?

  • Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values for key protons (e.g., thienopyrimidine C-H environments).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals, especially in crowded aromatic regions .
  • XRD validation : Confirm bond lengths and angles (e.g., C-S bond in sulfanyl groups: ~1.78 Å in related structures ).

Q. What strategies elucidate structure-activity relationships (SAR) for biological targets?

  • Systematic substitution : Modify the 3,5-dimethoxyphenyl group to assess electron-donating/withdrawing effects on binding (e.g., replace -OCH₃ with -NO₂ or -Cl) .
  • Kinase inhibition assays : Test against CDKs or EGFR using ATP-competitive assays, as seen in thiazolopyrimidine analogs .
  • Molecular docking : Map interactions with active sites (e.g., hydrogen bonding with acetamide NH and hydrophobic contacts with phenyl groups) .

Q. How to identify and validate biological targets in complex systems?

  • Pull-down assays with biotinylated probes : Isolate target proteins from cell lysates, followed by LC-MS/MS identification .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts upon compound binding .
  • In vitro toxicity profiling : Use hepatic microsomes to assess metabolic stability and CYP450 inhibition risks .

Q. What methodologies address stability and degradation under physiological conditions?

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions. Monitor degradation via HPLC at 254 nm .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; quantify remaining intact compound using LC-MS .
  • Degradant identification : Isolate major degradants (e.g., sulfoxide formation via oxidation) and characterize via MS/MS .

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